[1,4-Bis(diphenylphosphino)butane](1,5-cyclooctadiene)rhodium(I) tetrafluoroborate
Overview
Description
“1,4-Bis(diphenylphosphino)butanerhodium(I) tetrafluoroborate” is a rhodium-based catalyst used for regioselective hydrogenation and enantioselective reductive amination reactions . It is a compound with the formula Rh [P (COD) (CO) (CF)]BF . This complex has been applied in the study of protein sequences and magnetic hyperpolarization .
Synthesis Analysis
This compound is used as a catalyst in the intramolecular hydroamination of olefins and for reductive aminations .Molecular Structure Analysis
The molecular formula of this compound is C36H40BF4P2Rh . It is a member of the family of organometallic complexes containing the [Rh (CO) (dppe)] unit .Chemical Reactions Analysis
This compound is used as a catalyst for the regioselective hydrogenation of thebaine to synthesize tetrahydrothebaine. It is also used for the enantioselective reductive amination of α-ketoacids with benzylamines to synthesize α-N-benzylamino acids .Physical And Chemical Properties Analysis
The compound is a solid with a melting point of 205 °C (dec.) (lit.) . Its molecular weight is 724.4 .Scientific Research Applications
1. Intramolecular Hydroamination of Olefins
- Application Summary: This compound is used as a catalyst in the intramolecular hydroamination of olefins . Hydroamination is the process of adding an N-H bond across a C=C bond. This reaction is important in the synthesis of amines.
- Methods of Application: While the exact procedures can vary depending on the specific olefin and amine used, the general procedure involves mixing the olefin and amine in the presence of the catalyst under suitable conditions to facilitate the reaction .
- Results or Outcomes: The outcome of this reaction is the formation of a new C-N bond, effectively converting the olefin to an amine .
2. Reductive Aminations
- Application Summary: “1,4-Bis(diphenylphosphino)butanerhodium(I) tetrafluoroborate” is used as a catalyst for reductive aminations . Reductive amination is a method for the synthesis of amines from carbonyl compounds by reduction of the imine or iminium intermediate.
- Methods of Application: The general procedure involves the reaction of a carbonyl compound (aldehyde or ketone) with an amine in the presence of the catalyst. The reaction is then reduced to form a new C-N bond .
- Results or Outcomes: The outcome of this reaction is the formation of a new amine, which can be used in a variety of applications, including the synthesis of pharmaceuticals and fine chemicals .
3. Regioselective Hydrogenation of Thebaine
- Application Summary: This compound is used as a catalyst for the regioselective hydrogenation of thebaine . Thebaine is an opiate alkaloid used as a precursor for the synthesis of a variety of opioids.
- Methods of Application: The general procedure involves the reaction of thebaine with hydrogen in the presence of the catalyst .
- Results or Outcomes: The outcome of this reaction is the formation of tetrahydrothebaine , which can be used as a precursor for the synthesis of various opioids.
4. Enantioselective Reductive Amination of α-Ketoacids
- Application Summary: “1,4-Bis(diphenylphosphino)butanerhodium(I) tetrafluoroborate” is used as a catalyst for the enantioselective reductive amination of α-ketoacids with benzylamines .
- Methods of Application: The general procedure involves the reaction of an α-ketoacid with a benzylamine in the presence of the catalyst. The reaction is then reduced to form a new C-N bond .
- Results or Outcomes: The outcome of this reaction is the formation of α-N-benzylamino acids , which can be used in a variety of applications, including the synthesis of pharmaceuticals and fine chemicals.
5. Regioselective Hydrogenation of Alkenes
- Application Summary: This compound is used as a catalyst for the regioselective hydrogenation of alkenes . This reaction is important in the synthesis of alkanes from alkenes.
- Methods of Application: The general procedure involves the reaction of an alkene with hydrogen in the presence of the catalyst .
- Results or Outcomes: The outcome of this reaction is the formation of an alkane .
6. Enantioselective Hydrogenation of Ketones
- Application Summary: “1,4-Bis(diphenylphosphino)butanerhodium(I) tetrafluoroborate” is used as a catalyst for the enantioselective hydrogenation of ketones . This reaction is important in the synthesis of chiral alcohols.
- Methods of Application: The general procedure involves the reaction of a ketone with hydrogen in the presence of the catalyst .
- Results or Outcomes: The outcome of this reaction is the formation of a chiral alcohol .
properties
IUPAC Name |
(1Z,5Z)-cycloocta-1,5-diene;4-diphenylphosphanylbutyl(diphenyl)phosphane;rhodium;tetrafluoroborate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28P2.C8H12.BF4.Rh/c1-5-15-25(16-6-1)29(26-17-7-2-8-18-26)23-13-14-24-30(27-19-9-3-10-20-27)28-21-11-4-12-22-28;1-2-4-6-8-7-5-3-1;2-1(3,4)5;/h1-12,15-22H,13-14,23-24H2;1-2,7-8H,3-6H2;;/q;;-1;/b;2-1-,8-7-;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMOFFTCAXGHJOA-ONEVTFJLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1CC=CCCC=C1.C1=CC=C(C=C1)P(CCCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Rh] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](F)(F)(F)F.C1/C=C\CC/C=C\C1.C1=CC=C(C=C1)P(C2=CC=CC=C2)CCCCP(C3=CC=CC=C3)C4=CC=CC=C4.[Rh] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H40BF4P2Rh- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80449059 | |
Record name | [Rh(dppb)(COD)]BF4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80449059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
724.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1,4-Bis(diphenylphosphino)butane](1,5-cyclooctadiene)rhodium(I) tetrafluoroborate | |
CAS RN |
79255-71-3 | |
Record name | [Rh(dppb)(COD)]BF4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80449059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1Z,5Z)-cycloocta-1,5-diene;4-diphenylphosphanylbutyl(diphenyl)phosphane;rhodium;tetrafluoroborate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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